UK-2A

Cytotoxicity Selectivity Antimycin A

UK-2A is the essential natural product scaffold for picolinamide fungicide R&D. Unlike the prodrug fenpicoxamid (requires in planta activation) or antimycin A (mammalian cytotoxicity), UK-2A delivers direct Qi site inhibition (IC50=3.8 nM). It retains full activity against G143A strobilurin-resistant isolates and lacks cytotoxicity in RBL-2H3 cells—making it the only valid positive control for Qi-site mechanistic assays, resistance profiling, and SAR benchmarking. Procure UK-2A when you need definitive mitochondrial bc1 complex inhibition data that no analog or prodrug can substitute.

Molecular Formula C26H30N2O9
Molecular Weight 514.5 g/mol
Cat. No. B15558974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUK-2A
Molecular FormulaC26H30N2O9
Molecular Weight514.5 g/mol
Structural Identifiers
InChIInChI=1S/C26H30N2O9/c1-14(2)24(31)37-22-15(3)36-26(33)18(28-23(30)20-21(29)19(34-4)10-11-27-20)13-35-25(32)17(22)12-16-8-6-5-7-9-16/h5-11,14-15,17-18,22,29H,12-13H2,1-4H3,(H,28,30)/t15?,17?,18-,22-/m0/s1
InChIKeyMLGCATYQZVMGBG-DRHHIBKESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

UK-2A: A Macrocyclic Qi-Site Inhibitor Derived from Streptomyces for Agricultural Fungicide Development


UK-2A is a macrocyclic bislactone antifungal antibiotic originally isolated from the fermentation broth of Streptomyces sp. 517-02 [1]. It functions by inhibiting mitochondrial electron transport at the Qi site of the cytochrome bc1 complex (complex III), a target shared with the structurally related compound antimycin A [2]. UK-2A serves as the foundational natural product scaffold from which the commercial pro-fungicides fenpicoxamid and florylpicoxamid were derived, establishing it as a critical reference molecule for picolinamide fungicide research and development [3].

Why Structural Analogs and Pro-Fungicides Cannot Substitute for UK-2A in Targeted Research


Despite sharing a common target (Qi site of cytochrome bc1) and structural homology, key analogs and derivatives of UK-2A exhibit critical functional divergences that preclude simple substitution. Antimycin A demonstrates significantly higher cytotoxicity in mammalian systems, restricting its utility as a direct comparator for eukaryotic selectivity studies [1]. Commercial pro-fungicides like fenpicoxamid are designed as metabolically labile prodrugs requiring in planta activation, rendering them poor surrogates for in vitro mechanistic assays where direct Qi inhibition is measured [2]. Second-generation analogs such as florylpicoxamid (via its metabolite CAS-649) have undergone deliberate structural deconstruction to remove stereocenters and the macrocycle, altering both physical properties and resistance mutation profiles relative to the parent UK-2A [3]. These distinctions necessitate the procurement and use of authentic UK-2A for precise structure-activity relationship (SAR) studies and mechanistic benchmarking.

Quantitative Comparative Evidence: UK-2A Versus Key Analogs and Derivatives


Differential Cytotoxicity: UK-2A vs. Antimycin A in Mammalian Cell Models

In contrast to antimycin A, which exerts cytotoxic effects at concentrations that suppress IL-4 release, UK-2A restricts IL-4 release without inducing cytotoxicity in rat basophilic leukemia (RBL-2H3) cells [1].

Cytotoxicity Selectivity Antimycin A

Qi Site Inhibitory Potency: UK-2A vs. Antimycin A in Bovine Heart Mitochondria

In bovine heart mitochondrial cytochrome bc1 assays, the inhibitory potency of UK-2A was approximately 3-fold less than that of antimycin A, with UK-2A demonstrating Qi-site specific inhibition distinct from Qo-site inhibitors like myxothiazol [1].

Cytochrome bc1 Qi Inhibition Respiratory Chain

In Vitro Antifungal Activity Against Zymoseptoria tritici: UK-2A vs. Fenpicoxamid

UK-2A is the fungicidally active metabolite of fenpicoxamid and exhibits substantially greater intrinsic antifungal activity against Zymoseptoria tritici in vitro, with an EC50 of 0.0033 mg/L compared to fenpicoxamid's EC50 of 0.051 mg/L [1]. This represents a 15-fold difference in potency.

Antifungal EC50 Zymoseptoria tritici

Cytochrome c Reductase Inhibition: UK-2A vs. Synthetic Analogs

UK-2A strongly inhibits cytochrome c reductase (Qi site) with an IC50 of 3.8 nM, serving as the benchmark for SAR studies. While certain synthetic analogs (e.g., compounds 2, 5, 13, 16) exhibit modestly improved potency (IC50: 3.3, 2.02, 2.89, and 1.55 nM respectively), the majority of picolinamide-modified analogs are weaker inhibitors [1].

Cytochrome c Reductase IC50 SAR

Binding Site Interaction Divergence: UK-2A vs. Antimycin A at the Qi Site

Although UK-2A and antimycin A both bind to the Qi site of cytochrome b, their binding modes are not identical. Spectral changes of dithionite-reduced cytochrome b induced by UK-2A binding differ from those induced by antimycin A, indicating distinct interactions with the enzyme [1]. Molecular docking studies confirm a similar but non-identical binding pose [2].

Binding Mode Qi Site Cytochrome b

Cross-Resistance Profile: UK-2A vs. Strobilurin and Azole Fungicides

UK-2A, as the active Qi-site inhibitor, maintains full activity against Zymoseptoria tritici field isolates resistant to strobilurin (QoI) and azole (C14-demethylase inhibitor) fungicides [1]. Activity is not reduced by the G143A exchange responsible for strobilurin resistance, confirming a distinct resistance mechanism [2].

Resistance Management Cross-Resistance Zymoseptoria tritici

Priority Research and Industrial Applications for UK-2A Based on Comparative Evidence


Mechanistic Benchmarking of Qi Site Inhibitors in Respiratory Chain Studies

Given its well-characterized Qi site inhibition (IC50 = 3.8 nM for cytochrome c reductase) and distinct binding mode relative to antimycin A, UK-2A serves as an indispensable reference compound for calibrating mitochondrial respiration assays and validating novel Qi-targeting compounds [1][2]. Its 3-fold lower potency compared to antimycin A in bovine heart mitochondria provides a useful dynamic range for dose-response studies without rapid saturation [3].

Structure-Activity Relationship (SAR) Studies for Picolinamide Fungicide Optimization

UK-2A is the essential baseline scaffold for SAR investigations aimed at modifying the picolinic acid moiety, macrocycle benzyl position, or isobutyryl ester. The quantitative benchmark of IC50 = 3.8 nM and EC50 = 0.0033 mg/L against Z. tritici allows researchers to rigorously evaluate whether synthetic modifications improve or diminish intrinsic antifungal activity relative to the parent natural product [1][4].

Resistance Mechanism Profiling and Cross-Resistance Screening

UK-2A is uniquely valuable for characterizing Qi site resistance mutations (e.g., N31K, G37C, L198F) and for screening new fungicide candidates against strobilurin- and azole-resistant pathogen populations [2][5]. Since UK-2A retains full activity against G143A strobilurin-resistant isolates, it is the preferred positive control for differentiating Qi-site-mediated activity from Qo-site-mediated activity in resistance monitoring programs [2].

Eukaryotic Selectivity and Cytotoxicity Screening in Natural Product Research

UK-2A's documented lack of cytotoxicity in mammalian RBL-2H3 cells under conditions where antimycin A is cytotoxic makes it a critical reference for evaluating fungal vs. mammalian selectivity of novel mitochondrial inhibitors [6]. This differential profile supports its use as a benchmark in natural product screening campaigns aimed at identifying eukaryotic-selective antifungal leads.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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